bradykinin, Met-Lys-

Description

BenchChem offers high-quality bradykinin, Met-Lys- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bradykinin, Met-Lys- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

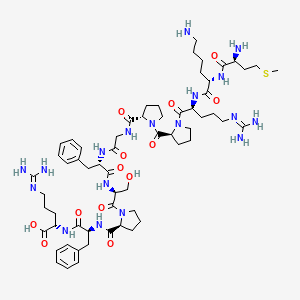

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H94N18O13S/c1-93-32-25-39(63)50(82)72-40(19-8-9-26-62)51(83)73-41(20-10-27-68-60(64)65)56(88)79-31-14-24-48(79)58(90)78-30-12-22-46(78)54(86)70-35-49(81)71-43(33-37-15-4-2-5-16-37)52(84)76-45(36-80)57(89)77-29-13-23-47(77)55(87)75-44(34-38-17-6-3-7-18-38)53(85)74-42(59(91)92)21-11-28-69-61(66)67/h2-7,15-18,39-48,80H,8-14,19-36,62-63H2,1H3,(H,70,86)(H,71,81)(H,72,82)(H,73,83)(H,74,85)(H,75,87)(H,76,84)(H,91,92)(H4,64,65,68)(H4,66,67,69)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXPFNXUSFJJEI-BHEJXMHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H94N18O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203536 | |

| Record name | Bradykinin, met-lys- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1319.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-19-6 | |

| Record name | Bradykinin, met-lys- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bradykinin, met-lys- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Met-Lys-Bradykinin

This guide provides an in-depth exploration of Met-Lys-bradykinin, a biologically significant member of the kinin family of peptides. We will navigate its historical discovery, delve into the principles and practice of its chemical synthesis, and elucidate its mechanism of action through specific signaling pathways. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of this potent vasoactive peptide.

Part 1: The Genesis of a Kinin: Discovery and Biological Context

The story of Met-Lys-bradykinin is intrinsically linked to the broader history of kinin research. The journey began in 1948 with the landmark discovery of bradykinin by a Brazilian team led by Dr. Maurício Rocha e Silva.[1][2][3] They identified a substance in blood plasma, released by the venom of the Bothrops jararaca snake, that caused a slow contraction of guinea-pig ileum, hence the name bradykinin (from Greek bradys, slow; and kinin, to move).[1][3] This opened the door to understanding a new class of endogenous peptides involved in inflammation, blood pressure regulation, and pain.

It was in this fertile scientific landscape that D. F. Elliott and G. P. Lewis, in 1965, reported the isolation of a "new kinin from ox blood."[4][5] By incubating the pseudoglobulin fraction of ox serum at an acidic pH followed by a neutral pH, they generated and subsequently purified two polypeptides with smooth muscle-stimulating activity. While one corresponded to bradykinin, the other was a novel entity.[4][5] Through meticulous amino acid analysis and sequencing, they identified it as an undecapeptide: Methionyl-Lysyl-Bradykinin (Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg).[4] The biological properties of this newly discovered kinin were found to be comparable to bradykinin, and its identity was confirmed by comparison with a synthetic version, first prepared by Schröder in 1964.[4][6]

Met-Lys-bradykinin, along with Lys-bradykinin (kallidin), is not a terminal signaling molecule but rather a precursor. It is generated from high-molecular-weight kininogen (HMWK) and low-molecular-weight kininogen (LMWK) through the proteolytic action of various enzymes known as kallikreins.[7][8] Aminopeptidases in the plasma can then rapidly cleave the N-terminal Met-Lys or Lys residues to yield the nonapeptide bradykinin.[7] Additionally, other proteases, such as human pepsin and neutrophil-derived proteinase 3 (PR3), can also release Met-Lys-bradykinin or its extended forms from kininogen, highlighting its role in diverse physiological and pathological processes.[9][10][11]

Part 2: De Novo Construction: The Synthesis of Met-Lys-Bradykinin

The ability to chemically synthesize Met-Lys-bradykinin is crucial for its pharmacological study and the development of therapeutic analogs. The first synthesis was reported shortly after its discovery, and modern methods rely on the robust and efficient Solid-Phase Peptide Synthesis (SPPS) technique, pioneered by R. B. Merrifield, who coincidentally also published a synthesis of Met-Lys-bradykinin in 1964.[12][13]

The core principle of SPPS is the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[14] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. The most common strategy today utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the N-terminal α-amino group.

Causality in Synthesis Strategy

The synthesis of Met-Lys-bradykinin (Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) presents specific challenges that dictate our choice of reagents and protocols:

-

Resin Selection : The C-terminus of the native peptide is a carboxylic acid. Therefore, a resin that releases the peptide with a free C-terminus upon cleavage is required. 2-chlorotrityl chloride (2-CTC) resin or Wang resin are excellent choices for this purpose.[15] We select 2-CTC resin for its acid-lability, which allows for peptide cleavage under mild conditions, preserving sensitive side-chain protecting groups if needed.

-

Side-Chain Protection : Several amino acids in the sequence have reactive side chains that must be protected during synthesis:

-

Arginine (Arg) : The guanidinium group is highly basic and requires robust protection. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is the standard choice in Fmoc-SPPS due to its stability during synthesis and efficient removal by trifluoroacetic acid (TFA).

-

Lysine (Lys) : The ε-amino group is protected with the Boc (tert-butyloxycarbonyl) group, which is also TFA-labile.

-

Serine (Ser) : The hydroxyl group is protected with a tBu (tert-butyl) ether to prevent acylation and other side reactions.

-

Methionine (Met) : The thioether side chain is susceptible to oxidation during synthesis and cleavage. While often left unprotected, its inclusion necessitates the use of scavengers during the final cleavage step to prevent alkylation by carbocations.

-

-

Coupling Reagents : To form the amide bond between the incoming amino acid and the N-terminus of the resin-bound peptide, a coupling agent is required. We utilize HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) . This combination rapidly forms an activated ester of the incoming Fmoc-amino acid, leading to efficient and low-racemization coupling.

-

Cleavage and Deprotection : The final step involves cleaving the completed peptide from the resin and simultaneously removing all side-chain protecting groups. Due to the presence of Methionine and Arginine(Pbf), a potent acidic cocktail with scavengers is mandatory. Reagent K (TFA/water/phenol/thioanisole/EDT) is a suitable choice.[16][17] The TFA provides the acidic medium for cleavage, while the scavengers (water, phenol, thioanisole, and ethanedithiol (EDT)) trap the reactive carbocations generated from the tBu, Boc, and Pbf groups, preventing re-attachment and modification of sensitive residues like Met and Phe.[17]

Experimental Protocol: Fmoc-SPPS of Met-Lys-Bradykinin

This protocol describes the manual synthesis on a 0.1 mmol scale.

1. Resin Preparation and First Amino Acid Loading: a. Weigh 160 mg of 2-chlorotrityl chloride resin (loading capacity ~0.6 mmol/g) into a fritted reaction vessel. b. Swell the resin in dichloromethane (DCM) for 30 minutes, then wash 3x with N,N-Dimethylformamide (DMF). c. In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.2 mmol, 2 eq.) and DIPEA (0.4 mmol, 4 eq.) in DCM. d. Add the amino acid solution to the resin and agitate at room temperature for 2 hours. e. To cap any remaining active sites on the resin, add a small volume of methanol and agitate for 30 minutes. f. Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.

2. Peptide Chain Elongation (Iterative Cycle for each amino acid): a. Swelling : Swell the resin in DMF for 15 minutes. b. Fmoc Deprotection : Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10 minutes.[15] c. Washing : Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine. d. Coupling : i. In a separate vial, pre-activate the next Fmoc-amino acid (0.3 mmol, 3 eq.) with HBTU (0.285 mmol, 2.85 eq.) and DIPEA (0.6 mmol, 6 eq.) in 3 mL of DMF for 2 minutes. ii. Add the activated amino acid solution to the resin. iii. Agitate at room temperature for 45-60 minutes. e. Washing : Wash the resin with DMF (3x). f. Kaiser Test : Perform a Kaiser test to confirm the completion of the coupling reaction (primary amine absence). If the test is positive, repeat the coupling step. g. Repeat : Repeat steps 2a-2f for the entire sequence: Phe, Pro, Ser(tBu), Phe, Gly, Pro, Pro, Lys(Boc), Met.

3. Cleavage and Deprotection: a. After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptidyl-resin with DMF (3x), followed by DCM (3x). b. Dry the resin thoroughly under a stream of nitrogen and then in a vacuum desiccator. c. Prepare the cleavage cocktail "Reagent K": 8.25 mL TFA, 0.5 mL phenol, 0.5 mL water, 0.5 mL thioanisole, 0.25 mL 1,2-ethanedithiol (EDT).[16] (Caution: Handle TFA and thiols in a fume hood with appropriate personal protective equipment). d. Add 10 mL of the cold cleavage cocktail to the resin. e. Agitate at room temperature for 2 hours. f. Filter the resin and collect the filtrate into a cold centrifuge tube. g. Wash the resin twice with fresh TFA. Combine the filtrates. h. Precipitate the crude peptide by adding the TFA solution dropwise to 10 volumes of cold diethyl ether. i. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more. j. Dry the crude peptide pellet under vacuum.

Workflow Visualization

Part 3: Purification and Characterization: Ensuring Peptide Integrity

The crude product from SPPS is a mixture containing the target peptide along with truncated, deleted, and protecting group-modified sequences. Therefore, rigorous purification and characterization are paramount to obtaining a product suitable for biological assays.

Purification by Preparative RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification.[18][19] The principle involves separating molecules based on their hydrophobicity.

Protocol: Preparative HPLC Purification

-

Column : C18 preparative column (e.g., 250 x 21.2 mm, 5-10 µm particle size).

-

Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[20]

-

Sample Preparation : Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Gradient Elution :

-

0-5 min: 5% B (loading and equilibration)

-

5-45 min: Linear gradient from 5% to 45% B.

-

45-50 min: Linear gradient from 45% to 95% B (column wash).

-

50-60 min: 5% B (re-equilibration).

-

-

Detection : Monitor the elution profile at 220 nm, the characteristic absorbance wavelength of the peptide bond.[21]

-

Fraction Collection : Collect fractions corresponding to the major peak.

-

Post-Purification : Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions (>95%) and lyophilize to obtain the final peptide as a white, fluffy powder.

Characterization and Quality Control

The identity and purity of the final product must be unequivocally confirmed.

| Parameter | Method | Expected Result for Met-Lys-Bradykinin | Rationale |

| Identity | Mass Spectrometry (MALDI-TOF or ESI-MS) | Calculated Monoisotopic Mass: 1318.66 Da | Confirms the correct molecular weight of the synthesized peptide, ensuring the sequence is complete and unmodified.[22] |

| Purity | Analytical RP-HPLC | ≥95% (as determined by peak area integration at 220/280 nm) | Quantifies the homogeneity of the sample, ensuring that biological effects are attributable to the target peptide and not impurities.[20] |

| Sequence | Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern (b- and y-ions) matches the theoretical fragmentation of the Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg sequence. | Provides definitive confirmation of the amino acid sequence. |

Part 4: Biological Activity and Signaling Pathway

Met-Lys-bradykinin exerts its physiological effects by interacting with specific cell surface receptors, primarily the bradykinin B1 and B2 receptors (B1R and B2R).[23][24] Both are G protein-coupled receptors (GPCRs). The B2 receptor is constitutively expressed in many tissues and is responsible for the acute effects of kinins.[25][26] In contrast, the B1 receptor is typically expressed at very low levels in healthy tissue but is significantly upregulated by inflammatory cytokines and tissue injury, playing a role in chronic inflammation and pain.[24][25]

Upon binding of Met-Lys-bradykinin (or bradykinin) to the B2 receptor, a conformational change activates the associated heterotrimeric G protein, Gαq.[25] This initiates a downstream signaling cascade:

-

Gαq Activation : Activated Gαq stimulates the enzyme Phospholipase Cβ (PLCβ) .

-

Second Messenger Generation : PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .

-

Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.

-

PKC and MAPK Activation : The increase in intracellular Ca²⁺ and the presence of DAG collectively activate Protein Kinase C (PKC) . This can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade , specifically the ERK1/2 pathway, which is involved in cellular processes like proliferation and inflammation.[27]

The culmination of this signaling cascade leads to the characteristic physiological responses to kinins, including vasodilation, increased vascular permeability, and the sensation of pain.

References

-

Bras, G., Bochenska, O., Rapala-Kozik, M., Guevara-Lora, I., Faussner, A., Kamysz, W., & Kozik, A. (2013). Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis. Peptides, 48, 114-23. [Link]

-

Schröder, E. (1964). [On Peptide Synthesis. Synthesis of Methionyl-Lysyl-Bradykinin, a Kinin From Ox Blood]. Experientia, 20(1), 39. [Link]

-

Elliott, D. F., & Lewis, G. P. (1965). Methionyl-lysyl-bradykinin, a new kinin from ox blood. Biochemical Journal, 95(2), 437-447. [Link]

-

Motta, G., Chignard, M., & Sampaio, M. U. (2015). Bradykinin Release Avoids High Molecular Weight Kininogen Endocytosis. PLOS ONE, 10(12), e0145535. [Link]

-

Dickeson, S. K., & Schmaier, A. H. (2023). A mechanism for hereditary angioedema caused by a methionine-379–to–lysine substitution in kininogens. Blood, 142(15), 1308–1318. [Link]

-

Gera, L., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological Research, 64(5), 528-34. [Link]

-

Diamandis, E. P., & Frangou-Lazaridis, M. (2001). The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the... Hellenic Journal of Nuclear Medicine, 4(1), 52-60. [Link]

-

Figueroa, C. D., et al. (2001). Kallikrein activates bradykinin B2 receptors in the absence of kininogen. American Journal of Physiology-Heart and Circulatory Physiology, 281(3), H1120-H1129. [Link]

-

Sharif, N. A., Xu, S., & Crider, J. Y. (2012). Activation Of Erk Signaling Pathway By Bradykinin B2 Receptors In Isolated Human Primary Ciliary Muscle Cells. Investigative Ophthalmology & Visual Science, 53(14), 1971. [Link]

-

Merrifield, R. B. (1964). Solid Phase Peptide Synthesis. IV. The Synthesis of Methionyl-lysyl-bradykinin. The Journal of Organic Chemistry, 29(10), 3100–3102. [Link]

-

Leeb-Lundberg, L. M. F., et al. (2004). Bradykinin specificity and signaling at GPR100 and B2 kinin receptors. British Journal of Pharmacology, 143(8), 941–943. [Link]

-

AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

-

AAPPTec. (n.d.). Cleavage Cocktails; Reagent K. Retrieved from [Link]

-

Wikipedia contributors. (2024, January 10). Bradykinin. In Wikipedia, The Free Encyclopedia. [Link]

-

Haraguchi, H. (1990). Chromatographic and Mass Spectrometric Analysis of Bradykinin Related Arginyl Peptides and Other Studies. Medical University of South Carolina ProQuest Dissertations Publishing. [Link]

-

Agilent Technologies. (2008). HPLC Analysis and Preparative Scale Purification of Synthetic Bradykinin. Application Note. [Link]

-

Alafeefy, A. M., et al. (2022). A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors. Molecules, 27(19), 6599. [Link]

-

Schröder, E., & Hempel, R. (1964). Bradykinin, kallidin, and their synthetic analogues. Experientia, 20, 529-544. [Link]

-

Sharif, N. A., et al. (2022). Kinin B1- and B2-Receptor Subtypes Contract Isolated Bovine Ciliary Muscle: Their Role in Ocular Lens Function and Intraocular Pressure Reduction. Journal of Ocular Pharmacology and Therapeutics, 38(8), 516-530. [Link]

-

Darlak, K., et al. (2009). Bradykinin in Solid-phase Peptide Synthesis. ResearchGate. [Link]

-

Agilent Technologies. (2011). Preparative Scale Purification of Bradykinin by Volume Overload. Application Note. [Link]

-

MDPI. (2022). Bradykinin Hypothesis. Encyclopedia. [Link]

-

Kates, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols. [Link]

-

Hawgood, B. J. (1997). Maurício Rocha e Silva MD: snake venom, bradykinin and the rise of autopharmacology. Toxicon, 35(11), 1569-80. [Link]

-

Corley, D. G., et al. (1972). Rapid solid-phase synthesis of bradykinin. Biochemical and Biophysical Research Communications, 47(6), 1353-9. [Link]

-

Juliano, L., et al. (1986). Determinants of the unusual cleavage specificity of lysyl-bradykinin-releasing kallikreins. Biochemical Journal, 238(3), 871–877. [Link]

-

Griesbacher, T., et al. (2001). Synthesis of some analogs of bradykinin hormone using modified solid phase peptide synthesis and microwave technique (Part 1). ResearchGate. [Link]

-

Araujo-Viel, M. S., Juliano, L., & Prado, E. S. (1981). The cleavage of the Met-Lys bond in a bradykinin derivative by glandular kallikreins. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 362(3), 337-345. [Link]

-

NovoPro Bioscience Inc. (n.d.). Met-Lys-Bradykinin peptide. Retrieved from [Link]

-

Gera, L., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological Research, 64(5), 528-34. [Link]

-

Silva, R. A., et al. (1996). Met-lys-bradykinin-ser, the kinin released from human kininogen by human pepsin. Immunopharmacology, 32(1-3), 76-9. [Link]

-

Schepartz, A. (2016). HPLC Purification of Peptides. protocols.io. [Link]

-

Patel, K., & Patel, D. (2023). Bradykinin pathway and receptor signaling in inflammatory pain modulation. ResearchGate. [Link]

-

Ura, N., et al. (1988). Purification and identification of [hydroxyprolyl3]bradykinin in ascitic fluid from a patient with gastric cancer. Biochemical and Biophysical Research Communications, 156(3), 1158-64. [Link]

-

Lee, Y. I. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89. [Link]

-

van der Merwe, P. J., & Badenhorst, D. (1994). High-Performance Liquid Chromatographic Analysis with Diode-Array Detection of Bradykinin, Neuropeptide K, and Substance P in Human Plasma. Journal of Chromatographic Science, 32(11), 503–506. [Link]

-

Zhang, X., et al. (2020). Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation. Journal of Allergy and Clinical Immunology, 146(3), 604-610. [Link]

-

Elliott, D. F., & Lewis, G. P. (1965). Methionyl-lysyl-bradykinin, a new kinin from ox blood. Biochemical Journal, 95(2), 437-47. [Link]

Sources

- 1. Bradykinin - Wikipedia [en.wikipedia.org]

- 2. Bradykinin Hypothesis | Encyclopedia MDPI [encyclopedia.pub]

- 3. Maurício Rocha e Silva MD: snake venom, bradykinin and the rise of autopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methionyl-lysyl-bradykinin, a new kinin from ox blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methionyl-lysyl-bradykinin, a new kinin from ox blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [On peptide synthesis. Synthesis of methionyl-lysyl-bradykinin, a kinin from ox blood] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bradykinin Release Avoids High Molecular Weight Kininogen Endocytosis | PLOS One [journals.plos.org]

- 8. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Met-lys-bradykinin-ser, the kinin released from human kininogen by human pepsin [repositorio.unifesp.br]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. peptide.com [peptide.com]

- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 18. protocols.io [protocols.io]

- 19. Purification and identification of [hydroxyprolyl3]bradykinin in ascitic fluid from a patient with gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. agilent.com [agilent.com]

- 22. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. iovs.arvojournals.org [iovs.arvojournals.org]

"physiological role of Met-Lys-bradykinin"

An In-depth Technical Guide to the Physiological Role of Met-Lys-Bradykinin

Abstract

This technical guide provides a comprehensive examination of Methionyl-Lysyl-Bradykinin (Met-Lys-BK), a bioactive peptide of the Kallikrein-Kinin System (KKS). While often overshadowed by its nonapeptide relative, bradykinin (BK), Met-Lys-BK possesses unique metabolic and signaling properties that confer a significant role in vascular homeostasis, inflammation, and nociception. We will dissect its biosynthesis from kininogen precursors, explore its interactions with B1 and B2 receptors, and delineate the downstream signaling cascades. A key focus will be on its unique metabolic activation, particularly the paradoxical role of Angiotensin-Converting Enzyme (ACE). Furthermore, this guide details established experimental protocols for characterizing the activity of Met-Lys-BK and presents its physiological and pathophysiological implications, particularly in inflammatory conditions and hereditary angioedema.

Introduction: The Kallikrein-Kinin System and the Genesis of Kinins

The Kallikrein-Kinin System (KKS) is a crucial endogenous cascade that, upon activation, releases potent, short-lived vasoactive peptides known as kinins.[1][2] This system is a key player in the intricate network regulating blood pressure, vascular permeability, coagulation, and pain.[2][3] The primary biological function of the KKS is the enzymatic cleavage of precursor proteins, called kininogens, by serine proteases known as kallikreins.[2][4]

There are two main types of kininogens: high-molecular-weight kininogen (HMWK) and low-molecular-weight kininogen (LMWK).[3] Plasma kallikrein preferentially cleaves HMWK to produce the nonapeptide bradykinin (BK) , while tissue kallikreins typically act on LMWK to release the decapeptide Lys-BK (Kallidin) .[5][6] Met-Lys-Bradykinin, the subject of this guide, is a closely related undecapeptide that emerges under specific physiological and pathological conditions.

Biosynthesis and Metabolic Fate of Met-Lys-Bradykinin

Met-Lys-BK (H-Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH) is not a direct product of the canonical plasma or tissue kallikrein pathways.[7][8] Its generation points to alternative enzymatic activities that become relevant in specific contexts, such as infection and inflammation.

2.1. Generation from Kininogen Precursors

-

Pathogen-Mediated Release: Secreted aspartic proteases from pathogens like the yeast Candida parapsilosis can effectively cleave human kininogens to release Met-Lys-bradykinin and Leu-Met-Lys-bradykinin.[9] This mechanism directly links microbial activity to the host's inflammatory and pain responses.

-

Host Enzyme Activity: Human pepsin has been shown to release a related peptide, Met-Lys-Bradykinin-Ser, from human kininogen.[8] Furthermore, the protease PR3, released from activated neutrophils during inflammation, cleaves HMWK to generate a 13-amino acid peptide, Met-Lys-BK-Ser-Ser.[10][11]

2.2. Metabolic Activation: The Paradoxical Role of ACE

The metabolism of kinins is typically associated with rapid inactivation. Angiotensin-Converting Enzyme (ACE), also known as kininase II, is a primary enzyme responsible for degrading bradykinin.[3][12] However, in the case of C-terminally extended kinins like Met-Lys-BK-Ser-Ser, ACE plays a paradoxical and critical activating role.

Studies using isolated vascular tissues have demonstrated that Met-Lys-BK-Ser-Ser has very low intrinsic affinity for bradykinin receptors.[10][11] However, it elicits potent biological responses consistent with B2 receptor activation. This effect is dramatically reduced by ACE inhibitors (e.g., enalaprilat), while the potency of standard BK is enhanced.[10][11] This self-validating experimental design proves that ACE cleaves the C-terminal Ser-Ser dipeptide, converting the inactive precursor into the highly active agonist Met-Lys-BK.[11] This localized "prodrug" activation by an enzyme typically seen as a kinin antagonist is a crucial insight for understanding its function at sites of inflammation where both neutrophils and ACE are present.

Kinin Receptors and Signal Transduction

Kinins exert their effects by binding to two distinct G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[13][14]

-

B2 Receptor (B2R): This receptor is constitutively and widely expressed in healthy tissues.[13][15] It exhibits high affinity for intact kinins like BK and Met-Lys-BK, mediating the majority of their acute physiological effects, including vasodilation and increased vascular permeability.[5][14]

-

B1 Receptor (B1R): In contrast, the B1R is typically absent or expressed at very low levels in healthy tissues. Its expression is rapidly induced by tissue injury, cytokines, and inflammatory stimuli.[14][15] B1R is preferentially activated by the C-terminal des-Arg metabolites of kinins (e.g., des-Arg⁹-BK), which are generated by the action of carboxypeptidases.[14][15] This inducible nature implicates B1R in the maintenance of chronic inflammatory states and pain.[16]

3.1. The B2R Signaling Cascade

Activation of the B2R by Met-Lys-BK initiates a canonical Gαq signaling pathway, which is central to its physiological actions.[6][13]

-

Receptor Activation: Met-Lys-BK binds to the B2R on the cell surface.

-

G-Protein Coupling: The agonist-bound receptor activates the heterotrimeric G protein Gαq/11.[6]

-

PLC Activation: Gαq activates Phospholipase Cβ (PLCβ).[15]

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[15][18]

-

Downstream Effects: The rise in intracellular Ca²⁺ and the presence of DAG activate a host of downstream effectors, including Protein Kinase C (PKC) and Ca²⁺/calmodulin-dependent kinases. This cascade leads to the phosphorylation of target proteins and physiological responses such as the activation of endothelial Nitric Oxide Synthase (eNOS) to produce nitric oxide (NO) and the activation of Phospholipase A2, leading to the production of pro-inflammatory prostaglandins.[12][17] The pathway also engages the Mitogen-Activated Protein Kinase (MAPK) cascade, influencing cell proliferation and gene expression.[6][17]

6.2. Protocol: Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of a ligand for its receptor.

-

Objective: To determine the affinity of Met-Lys-BK for recombinant human B1 and B2 receptors.

-

Methodology:

-

Membrane Preparation: Use cell membranes prepared from a cell line (e.g., CHO or HEK293) stably overexpressing either the human B1R or B2R.

-

Assay Setup: In a 96-well plate, combine cell membranes, a radiolabeled ligand with known high affinity (e.g., [³H]BK for B2R or [³H]Lys-des-Arg⁹-BK for B1R) at a fixed concentration near its Kd, and varying concentrations of the unlabeled competitor ligand (Met-Lys-BK).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter. The filters trap the membranes with bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.

-

-

Expected Outcome: This will provide quantitative affinity values, demonstrating the high affinity of Met-Lys-BK for the B2R and very low affinity for the B1R. [10]

Quantitative Data Summary

The following table summarizes the relative activities of key kinin peptides, illustrating the principles discussed. Data are conceptual and based on findings from multiple studies. [5][10][11]

| Peptide | Target Receptor | Relative Potency/Affinity | Effect of ACE Inhibition |

|---|---|---|---|

| Bradykinin (BK) | B2R | High (Reference) | Potency Increased (Degradation Blocked) |

| Met-Lys-Bradykinin | B2R | High (Similar to BK) | Potency Increased (Degradation Blocked) |

| Met-Lys-BK-Ser-Ser | B2R | Very Low | Potency Dramatically Decreased (Activation Blocked) |

| des-Arg⁹-Bradykinin | B1R | High | No significant direct effect on potency |

Conclusion

Met-Lys-bradykinin is a physiologically significant vasoactive peptide whose importance extends beyond being a simple analog of bradykinin. Its unique generation by neutrophil and pathogen-derived enzymes places it at the crossroads of inflammation and host defense. The paradoxical metabolic activation of its precursor by ACE highlights a sophisticated mechanism of localized "prodrug" conversion, ensuring potent B2 receptor-mediated effects precisely at sites of tissue injury and inflammation. A thorough understanding of its synthesis, signaling, and physiological roles in vasoregulation, pain, and angioedema is essential for researchers and drug development professionals targeting the Kallikrein-Kinin System for therapeutic intervention.

References

-

Bhide, M., et al. (2013). The kinin-kallikrein system: physiological roles, pathophysiology and its relationship to cancer biomarkers. Biomarkers, 18(4), 279-96. [Link]

-

Leeb-Lundberg, L. M. F., et al. (2004). Bradykinin specificity and signaling at GPR100 and B2 kinin receptors. British Journal of Pharmacology, 143(7), 831–842. [Link]

-

Bhide, M., et al. (2013). The kinin–kallikrein system: physiological roles, pathophysiology and its relationship to cancer biomarkers. Taylor & Francis Online. [Link]

-

Wikipedia. (n.d.). Kinin–kallikrein system. Wikipedia. [Link]

-

Hasan, A. A. K., et al. (2016). Human plasma kallikrein-kinin system: Physiological and biochemical parameters. Thrombosis Research, 143, 134-143. [Link]

-

Marceau, F., et al. (2020). Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation. International Immunopharmacology, 82, 106305. [Link]

-

Catanzaro, O. L., et al. (2006). Role of Bradykinin B1 and B2 Receptors in Normal Blood Pressure Regulation. Hypertension, 47(3), 539-544. [Link]

-

Shabir, K., et al. (2021). Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons. eLife, 10, e69224. [Link]

-

Luo, V., et al. (2020). A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors. Molecules, 25(16), 3734. [Link]

-

Raidoo, D. M., & Bhoola, K. D. (1998). Pathophysiology of the kallikrein-kinin system in mammalian nervous tissue. Pharmacology & Therapeutics, 79(2), 105-127. [Link]

-

Gera, L., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological Research, 64(5), 528-534. [Link]

-

Marceau, F., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. ResearchGate. [Link]

-

El-Daly, M. (2016). Pharmacologic Targets and Prototype Therapeutics in the Kallikrein-Kinin System: Bradykinin Receptor Agonists or Antagonists. Semantic Scholar. [Link]

-

Shabir, K., et al. (2021). Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons. eLife. [Link]

-

Aapptec. (n.d.). Met-Lys-Bradykinin [550-19-6]. Aapptec Peptides. [Link]

-

NovoPro Bioscience Inc. (n.d.). Met-Lys-Bradykinin peptide. NovoPro Bioscience Inc.[Link]

-

Hsieh, H. L., et al. (1995). Physiological and biochemical effects of bradykinin and lys-bradykinin in pituitary cells. Endocrinology, 136(10), 4584-4591. [Link]

-

Marceau, F., & Bachelard, H. (2021). A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein. International Journal of Molecular Sciences, 22(3), 1101. [Link]

-

Pesquero, J. B., & Bader, M. (2006). Formation of bradykinin (BK) and Lys-bradykinin (Lys-BK) by plasma and tissue kallikreins. ResearchGate. [Link]

-

Sian, T., & Li, Y. (2005). The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system. The Internet Journal of Anesthesiology, 9(2). [Link]

-

Rex, D. A. B., et al. (2021). A modular map of Bradykinin-mediated inflammatory signaling network. Journal of Cell Communication and Signaling, 15(4), 579–589. [Link]

-

Obtułowicz, K., & Węglowska-Lany, A. (2022). Mast cell degranulation and bradykinin-induced angioedema - searching for the missing link. Central European Journal of Immunology, 47(1), 84-91. [Link]

-

Hargreaves, K. M., et al. (1988). Bradykinin is increased during acute and chronic inflammation: therapeutic implications. Clinical Pharmacology & Therapeutics, 44(6), 613-621. [Link]

-

Bras, G., et al. (2013). Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis. Peptides, 48, 125-133. [Link]

-

Wikipedia. (n.d.). Bradykinin. Wikipedia. [Link]

-

Shaik, S. (2023). Physiology, Bradykinin. StatPearls. [Link]

-

Dray, A., & Perkins, M. (1993). Bradykinin and inflammatory pain. Trends in Neurosciences, 16(3), 99-104. [Link]

-

Al-Abadi, E., & Tiongson, J. (2023). Pathophysiology of bradykinin and histamine mediated angioedema. Frontiers in Allergy, 4, 1184351. [Link]

-

Kaplan, A. P. (2010). Bradykinin and the Pathogenesis of Hereditary Angioedema. The Journal of Allergy and Clinical Immunology, 126(5), 920-925. [Link]

-

Walker, K. (2019). Bradykinin in Pain & Inflammation + How to Decrease It. SelfHacked. [Link]

-

Wajda, A., et al. (2022). The Role of Bradykinin Receptors in Hereditary Angioedema Due to C1-Inhibitor Deficiency. International Journal of Molecular Sciences, 23(18), 10332. [Link]

-

Hargreaves, K. M., et al. (1993). Bradykinin and inflammatory pain. Agents and Actions Supplements, 41, 65-73. [Link]

-

Greve, J., et al. (2018). Identification of novel biomarkers to distinguish bradykinin- mediated angioedema from mast cell- /histamine. ResearchGate. [Link]

-

Naffah-Mazzacoratti, M. G., et al. (2001). The bradykinin B1 receptor and the central regulation of blood pressure in spontaneously hypertensive rats. British Journal of Pharmacology, 134(8), 1753–1760. [Link]

-

Campbell, D. J. (2017). Neprilysin Inhibitors and Bradykinin. Frontiers in Pharmacology, 8, 309. [Link]

-

Kakoki, M., & Smithies, O. (2009). Kinins and Kinin Receptors in Cardiovascular and Renal Diseases. Annual Review of Physiology, 71, 367-391. [Link]

Sources

- 1. The kinin-kallikrein system: physiological roles, pathophysiology and its relationship to cancer biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]

- 4. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein [mdpi.com]

- 6. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Met-Lys-Bradykinin peptide [novoprolabs.com]

- 9. Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bradykinin - Wikipedia [en.wikipedia.org]

- 13. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bradykinin and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Physiological and biochemical effects of bradykinin and lys-bradykinin in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Met-Lys-bradykinin Signaling Pathway

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the Met-Lys-bradykinin signaling pathway, a critical component of the kallikrein-kinin system (KKS). While closely related to the well-studied bradykinin peptide, Met-Lys-bradykinin exhibits unique characteristics in its generation, metabolism, and, potentially, its signaling nuances. This document delves into the molecular mechanisms of Met-Lys-bradykinin action, from receptor engagement to downstream cellular responses. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate this pathway and explore its therapeutic potential in various physiological and pathological contexts, including inflammation, pain, and cardiovascular diseases.

Introduction: The Kallikrein-Kinin System and the Genesis of Met-Lys-bradykinin

The kallikrein-kinin system is a cascade of plasma proteins that plays a crucial role in inflammation, blood pressure regulation, coagulation, and pain.[1] The primary bioactive peptides of this system are bradykinin (BK) and kallidin (Lys-bradykinin).[2] These kinins are liberated from their precursors, kininogens, by the enzymatic action of kallikreins.[3]

Specifically, plasma kallikrein acts on high-molecular-weight kininogen (HMWK) to produce bradykinin.[4] Tissue kallikrein, on the other hand, cleaves low-molecular-weight kininogen (LMWK) to generate kallidin.[5] Met-Lys-bradykinin is a naturally occurring kinin that can be generated through alternative proteolytic processing of kininogens. For instance, certain proteases from pathogens like Candida parapsilosis can release Met-Lys-bradykinin from human kininogens.[5]

A notable precursor to a potent B2 receptor agonist is the 13-amino acid peptide, Met-Lys-BK-Ser-Ser, which is released from HMWK by the neutrophil protease PR3.[6] This peptide itself has a low affinity for bradykinin receptors but undergoes metabolic activation in vascular tissue.[6][7]

The "Prodrug" Concept: Metabolic Activation of Met-Lys-bradykinin Precursors

A pivotal aspect of the Met-Lys-bradykinin system is the concept of localized agonist generation. The peptide Met-Lys-bradykinin-Ser-Ser functions as a "prodrug," with low intrinsic activity at bradykinin receptors.[6] Its biological effects are significantly enhanced upon cleavage by angiotensin-converting enzyme (ACE), which paradoxically activates this peptide by removing the C-terminal Ser-Ser dipeptide to yield a more potent agonist, likely Met-Lys-bradykinin.[6][7] This localized activation mechanism suggests a spatially controlled regulation of kinin signaling, particularly in tissues with high ACE expression, such as the vasculature.

The Met-Lys-bradykinin Receptor and Downstream Signaling

Met-Lys-bradykinin, like bradykinin, primarily exerts its effects through the bradykinin B2 receptor (B2R) , a member of the G-protein coupled receptor (GPCR) family.[5][6] The B2R is constitutively expressed in a wide variety of tissues and is coupled to the Gαq subunit of heterotrimeric G-proteins.[2][8]

Canonical Gαq-Mediated Signaling Cascade

Activation of the B2R by Met-Lys-bradykinin initiates a well-characterized signaling cascade:

-

G-Protein Activation: Ligand binding induces a conformational change in the B2R, leading to the activation of the associated Gαq protein.[8]

-

Phospholipase C (PLC) Activation: Activated Gαq stimulates phospholipase C-β (PLCβ).[2]

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2]

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).[2]

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The signaling cascade initiated by Met-Lys-bradykinin at the B2R converges on the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] This activation is often mediated by PKC and can also involve transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[1] The MAPK pathway plays a crucial role in mediating the pro-inflammatory and proliferative effects of kinins.

Physiological and Pathophysiological Roles

The Met-Lys-bradykinin signaling pathway is implicated in a range of physiological and pathological processes, largely overlapping with those of bradykinin.

-

Inflammation: Met-Lys-bradykinin is a potent inflammatory mediator, contributing to the classic signs of inflammation: vasodilation, increased vascular permeability (leading to edema), and pain.[2]

-

Pain: By sensitizing sensory nerve endings, this pathway plays a significant role in the perception of pain.[2]

-

Cardiovascular Regulation: Through its vasodilatory effects, the Met-Lys-bradykinin pathway contributes to the regulation of blood pressure.[2]

-

Angioedema: Dysregulation of the kallikrein-kinin system, leading to excessive kinin production, is a hallmark of hereditary and acquired angioedema.[4]

Experimental Protocols for Studying the Met-Lys-bradykinin Signaling Pathway

Investigating the Met-Lys-bradykinin signaling pathway requires a suite of well-defined experimental protocols. The following sections provide detailed methodologies for key assays.

Synthesis and Preparation of Met-Lys-bradykinin

For reproducible experimental results, high-purity synthetic Met-Lys-bradykinin is essential.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of Met-Lys-bradykinin

-

Resin Preparation: Start with a suitable solid support resin, such as a Wang or Rink amide resin, pre-loaded with the C-terminal amino acid (Arginine).

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% piperidine solution in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid in the sequence (Phenylalanine) using a coupling reagent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF. Add this to the deprotected resin to form the peptide bond.

-

Wash: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the Met-Lys-bradykinin sequence (Arg-Phe-Pro-Ser-Pro-Gly-Phe-Pro-Arg-Lys-Met).

-

Cleavage and Deprotection: Once the full peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).[4]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized Met-Lys-bradykinin using mass spectrometry and analytical HPLC.

-

Storage: Lyophilize the purified peptide and store it at -20°C or lower. For experimental use, reconstitute in an appropriate sterile buffer.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of Met-Lys-bradykinin to the B2 receptor.

Protocol: [³H]-Bradykinin Competition Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line endogenously expressing or recombinantly overexpressing the human B2 receptor. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]-bradykinin (the radioligand), and varying concentrations of unlabeled Met-Lys-bradykinin (the competitor).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: After the filters are dry, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-bradykinin against the concentration of Met-Lys-bradykinin. Calculate the IC50 (the concentration of Met-Lys-bradykinin that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

| Parameter | Description |

| Radioligand | [³H]-Bradykinin |

| Competitor | Met-Lys-bradykinin |

| Receptor Source | Membranes from cells expressing B2R |

| Incubation Time | 60-90 minutes at room temperature |

| Detection Method | Scintillation counting |

| Primary Outcome | IC50 and Ki values |

Table 1: Key Parameters for B2 Receptor Binding Assay

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following B2 receptor activation by Met-Lys-bradykinin.

Protocol: Fluorescent Calcium Indicator-Based Assay

-

Cell Culture: Plate cells expressing the B2 receptor in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.

-

Wash: Gently wash the cells to remove excess dye.

-

Baseline Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., a FlexStation or similar instrument with fluidics) and measure the baseline fluorescence for a short period.

-

Agonist Addition: Add varying concentrations of Met-Lys-bradykinin to the wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of Met-Lys-bradykinin to generate a dose-response curve and determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the product of PLC activation, providing a robust readout of Gq-coupled receptor activity.

Protocol: HTRF-Based IP1 Accumulation Assay

-

Cell Stimulation: Plate B2R-expressing cells in a 96-well plate. On the day of the assay, replace the culture medium with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1 (a stable metabolite of IP3). Add varying concentrations of Met-Lys-bradykinin and incubate for a specified time.

-

Cell Lysis: Lyse the cells by adding the lysis buffer provided in the assay kit.

-

Detection: Add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents: an IP1 analog labeled with a fluorescent acceptor (e.g., d2) and an anti-IP1 antibody labeled with a fluorescent donor (e.g., Europium cryptate).

-

Incubation: Incubate the plate in the dark at room temperature for at least one hour.

-

Fluorescence Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is inversely proportional to the amount of IP1 produced by the cells. Generate a dose-response curve by plotting the HTRF ratio against the concentration of Met-Lys-bradykinin to determine the EC50.[9]

MAPK (ERK1/2) Activation Assay

This assay measures the phosphorylation of ERK1/2, a key downstream event in the Met-Lys-bradykinin signaling pathway.

Protocol: Western Blotting for Phospho-ERK1/2

-

Cell Treatment: Culture B2R-expressing cells to near confluence and then serum-starve them for several hours to reduce basal MAPK activity. Treat the cells with varying concentrations of Met-Lys-bradykinin for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Immediately lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then probe it with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Densitometry: Quantify the band intensities using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 indicates the level of MAPK activation.

| Assay | Principle | Key Reagents | Readout |

| Receptor Binding | Competition for receptor binding | [³H]-bradykinin, Met-Lys-bradykinin | IC50, Ki |

| Calcium Mobilization | Fluorescence of Ca²⁺-sensitive dye | Fluo-4 AM or Fura-2 AM | EC50 |

| IP Accumulation | HTRF-based detection of IP1 | LiCl, HTRF reagents | EC50 |

| MAPK Activation | Immunodetection of phosphorylated ERK | p-ERK1/2 and total ERK1/2 antibodies | Fold change in phosphorylation |

Table 2: Summary of Key Experimental Assays

Conclusion and Future Directions

The Met-Lys-bradykinin signaling pathway, primarily acting through the B2 receptor, represents a significant area of research with therapeutic potential. The unique aspect of its generation, particularly the metabolic activation of its precursor Met-Lys-bradykinin-Ser-Ser by ACE, suggests a sophisticated level of localized signaling control. This guide provides a solid foundation for researchers to explore this pathway, from its fundamental mechanisms to its role in disease.

Future research should focus on elucidating any subtle differences in the signaling signatures of Met-Lys-bradykinin compared to bradykinin at the B2 receptor. Investigating potential biased agonism, where Met-Lys-bradykinin might preferentially activate certain downstream pathways over others, could unveil novel therapeutic opportunities. Furthermore, exploring the specific contexts in which Met-Lys-bradykinin is the predominant active kinin will be crucial for understanding its precise physiological and pathological relevance. The development of selective tools to modulate this specific branch of the kallikrein-kinin system holds promise for the targeted treatment of inflammatory, cardiovascular, and pain-related disorders.

References

- BenchChem. (2025).

- BenchChem. (2025). Technical Support Center: Bradykinin Receptor Assays.

- National Center for Biotechnology Information. (2012). IP-3/IP-1 Assays - Assay Guidance Manual.

- BMG Labtech. (n.d.). HitHunter® IP3 assay for GPCR screening using the PHERAstar® FS.

- Gera, L., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological Research, 64(5), 528-534.

- Gobeil, F., Jr., et al. (2002). Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation. Molecular and Cellular Biology, 22(19), 6733-6743.

- Martin, R. P., et al. (2019). Non-radioactive binding assay for bradykinin and angiotensin receptors. Methods in Cell Biology, 153, 209-221.

- Innoprot. (n.d.). B2 Bradykinin Receptor Assay.

- Cre

- Schröder, E. (1964). [On Peptide Synthesis.

- Yin, J., et al. (2021). Molecular basis for kinin selectivity and activation of the human bradykinin receptors. bioRxiv.

- Papageorgiou, A. C., et al. (2007). The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system--bradykinin.

- Sheikh, I. A., & Kaplan, A. P. (1989). Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products. Biochemical Pharmacology, 38(6), 993-1000.

- Marceau, F., et al. (2021). A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein. International Journal of Molecular Sciences, 22(11), 5988.

- National Center for Biotechnology Inform

- Smith, J. A., et al. (1993). Bradykinin stimulates airway epithelial Cl- secretion via two second messenger pathways. The American Journal of Physiology, 264(4 Pt 1), L348-L356.

- Venema, V. J., et al. (1996). Tyrosine phosphorylation and bradykinin-induced signaling in endothelial cells. The American Journal of Physiology, 271(4 Pt 1), C1331-C1338.

- Bras, G., et al. (2013). Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis. Peptides, 48, 114-123.

- MedchemExpress. (n.d.). Methionyl-Lysyl-Bradykinin.

- Kates, S. A., et al. (2000). 4 Synthesis of Peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 597-789.

- Kaplan, A. P. (2014). The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction. Frontiers in Immunology, 5, 42.

- de Oliveira, M. C. C., et al. (2022). Bradykinin Receptors in Metabolic Disorders: A Comprehensive Review. International Journal of Molecular Sciences, 23(15), 8295.

- Cruzblanca, H., et al. (1998). Bradykinin inhibits M current via phospholipase C and Ca2+ release from IP3-sensitive Ca2+ stores in rat sympathetic neurons.

- Sharma, J. N., & Al-Sherif, A. (2022). A comprehensive review on current understanding of bradykinin in COVID-19 and inflammatory diseases. Inflammopharmacology, 30(3), 779-795.

- Kandasamy, T., et al. (2021). A modular map of Bradykinin-mediated inflammatory signaling network.

- Wu, Y., et al. (2021). Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation. The Journal of Allergy and Clinical Immunology, 147(2), 736-739.

- Gammon, C. M., et al. (1992). Bradykinin induces the bi-phasic production of lysophosphatidyl inositol and diacylglycerol in a dorsal root ganglion X neurotumor hybrid cell line, F-11. Biochimica et Biophysica Acta, 1136(3), 267-274.

- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service.

- Zheng, Z., et al. (2022). Two Novel Antihypertensive Peptides Identified in Millet Bran Glutelin-2 Hydrolysates: Purification, In Silico Characterization, Molecular Docking with ACE and Stability in Various Food Processing Conditions. Foods, 11(9), 1324.

- Leeb-Lundberg, L. M., et al. (2005). Bradykinin B2 receptor signaling: structural and functional characterization of the C-terminus. Biopolymers, 79(3), 126-140.

- Sheikh, I. A., & Kaplan, A. P. (1986). Studies of the digestion of bradykinin, Lys-bradykinin, and des-Arg9-bradykinin by angiotensin converting enzyme. Biochemical Pharmacology, 35(12), 1951-1956.

- Regoli, D., et al. (1998). Bradykinin receptors and their antagonists. European Journal of Pharmacology, 348(1), 1-10.

- Agilent. (2023).

- Sheikh, I. A., & Kaplan, A. P. (1989). Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products. Biochemical Pharmacology, 38(6), 993-1000.

- University of Washington. (n.d.). CALCIUM FLUX PROTOCOL.

- ResearchGate. (2025). How can I measure Intracellular calcium level?.

- Mullins Molecular Retrovirology Lab. (n.d.). Measurement of Intracellular Calcium By Flow Cytometry.

- Gonzalez-Cabrera, P. J., et al. (2008). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 461, 19-30.

- Wu, J., et al. (1998). Bradykinin stimulates the tyrosine phosphorylation and bradykinin B2 receptor association of phospholipase C gamma 1 in vascular endothelial cells.

Sources

- 1. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis for kinin selectivity and activation of the human bradykinin receptors | bioRxiv [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tyrosine phosphorylation and bradykinin-induced signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Met-Lys-Bradykinin with B1 and B2 Receptors

Foreword

The kallikrein-kinin system (KKS) represents a crucial signaling cascade in mammalian physiology and pathophysiology, orchestrating inflammatory responses, blood pressure regulation, and pain perception. At the heart of this system are the bradykinin (BK) receptors, B1 and B2, which are activated by a family of peptides known as kinins. While bradykinin is the most studied ligand, other kinin peptides, such as Met-Lys-bradykinin, are generated in specific contexts and exhibit distinct pharmacological profiles. This guide provides a comprehensive technical overview of the interaction of Met-Lys-bradykinin with the B1 and B2 bradykinin receptors, intended for researchers, scientists, and professionals in drug development. We will delve into the molecular intricacies of these interactions, the resultant signaling cascades, and the state-of-the-art methodologies employed to investigate them.

The Kallikrein-Kinin System: A Primer

The KKS is a complex enzymatic pathway that leads to the generation of vasoactive kinins. The system is initiated by the activation of plasma or tissue kallikreins, which then cleave kininogens to release kinins. Bradykinin (BK) and Lys-bradykinin (kallidin) are the primary products and are potent agonists of the constitutively expressed B2 receptor.[1] These peptides play a significant role in the acute phases of inflammation and pain.[2]

Met-Lys-bradykinin, an N-terminally extended form of bradykinin, is another member of this family. Its generation and specific roles are an area of active investigation, with evidence suggesting its production under particular inflammatory conditions.[3]

The B1 receptor, in contrast to the B2 receptor, is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammatory mediators.[1][2] Its primary endogenous agonists are the des-Arg metabolites of bradykinin and Lys-bradykinin.[1]

Molecular Pharmacology of Met-Lys-Bradykinin at B1 and B2 Receptors

Understanding the interaction of Met-Lys-bradykinin with B1 and B2 receptors requires a detailed examination of its binding affinity and functional potency.

Binding Affinity and Potency

Met-Lys-bradykinin demonstrates a distinct profile of interaction with the two bradykinin receptor subtypes. While precise binding affinity values (Ki) for Met-Lys-bradykinin at the human B1 receptor are not extensively documented in readily available literature, functional assays suggest it is a potent agonist at the B2 receptor.

| Ligand | Receptor | Parameter | Value (nM) | Tissue/Cell System |

| Met-Lys-bradykinin | B2 | EC50 | 1 ± 0.1 | Bovine ciliary muscle contraction[4] |

| Bradykinin | B2 | EC50 | 0.9 ± 0.3 | Bovine ciliary muscle contraction[4] |

| Lys-bradykinin | B2 | EC50 | 0.7 ± 0.1 | Bovine ciliary muscle contraction[4] |

| Des-Arg9-bradykinin | B1 | EC50 | 10 ± 0.4 | Bovine ciliary muscle contraction[4] |

Table 1: Comparative potencies of kinins at bradykinin receptors. Note the similar high potency of Met-Lys-bradykinin and bradykinin at the B2 receptor in this functional assay.

It is important to consider the metabolic stability of kinins in experimental systems. A related peptide, Met-Lys-bradykinin-Ser-Ser, has been shown to have very low affinity for both B1 and B2 receptors in radioligand binding assays.[3][5] However, it can be metabolically activated by angiotensin-converting enzyme (ACE) to a more potent B2 receptor agonist, likely through the cleavage of the C-terminal Ser-Ser dipeptide to yield Met-Lys-bradykinin.[3] This underscores the critical role of peptidases in modulating kinin activity in vivo.

Structural Basis of Receptor Interaction

Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the B1 and B2 receptors in complex with their respective selective agonists, des-Arg10-kallidin and bradykinin.[6] These structures have revealed the molecular determinants of ligand recognition and receptor activation.

Although a specific structure of Met-Lys-bradykinin bound to either receptor is not yet available, the existing structures provide a framework for understanding its interaction. The additional N-terminal methionine and lysine residues of Met-Lys-bradykinin likely engage with the extracellular loops and the N-terminus of the receptors, potentially influencing binding kinetics and signaling outcomes. The core bradykinin sequence is expected to bind within the transmembrane pocket in a manner similar to bradykinin itself at the B2 receptor.[6]

Signaling Pathways Activated by Met-Lys-Bradykinin

Both B1 and B2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαq subunit of heterotrimeric G proteins.[6] This coupling initiates a canonical signaling cascade that is central to the physiological effects of kinins.

Gαq-PLC-IP3-Ca2+ Pathway

Upon agonist binding, the activated B1 or B2 receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. The activated Gαq then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular Ca2+ concentration is a hallmark of bradykinin receptor activation and mediates a wide range of cellular responses, including smooth muscle contraction, enzyme activation, and neurotransmitter release.

Mitogen-Activated Protein Kinase (MAPK) Pathway

In addition to the canonical Gq pathway, bradykinin receptors are known to activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is crucial for regulating gene expression, cell proliferation, and differentiation.

The activation of ERK1/2 by B1 and B2 receptors can occur through both G protein-dependent and β-arrestin-dependent mechanisms. The Gq-DAG-PKC axis can lead to the activation of the Ras-Raf-MEK-ERK cascade. Furthermore, upon agonist-induced receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor, which can act as scaffolds to bring components of the MAPK cascade into proximity, thereby facilitating ERK activation.

The potential for Met-Lys-bradykinin to exhibit biased agonism—preferentially activating one signaling pathway over another (e.g., G protein vs. β-arrestin)—at either the B1 or B2 receptor is an important area for future investigation. Such functional selectivity could have significant implications for drug development, allowing for the design of ligands that elicit specific therapeutic effects while minimizing side effects.

Methodologies for Characterizing Met-Lys-Bradykinin-Receptor Interactions

A multi-faceted experimental approach is necessary to fully characterize the interaction of Met-Lys-bradykinin with B1 and B2 receptors. This involves a combination of binding assays to determine affinity and functional assays to assess signaling outcomes.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a ligand for its receptor.

Principle: These assays measure the ability of an unlabeled ligand (Met-Lys-bradykinin) to compete with a radiolabeled ligand (e.g., [3H]-bradykinin for B2 receptors or [3H]-des-Arg10-kallidin for B1 receptors) for binding to the receptor.

Experimental Workflow:

Step-by-Step Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing the human B1 or B2 bradykinin receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

Add increasing concentrations of unlabeled Met-Lys-bradykinin.

-

Add a fixed concentration of the appropriate radioligand (typically at or below its Kd value).

-

Incubate the plate at a defined temperature for a sufficient time to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of Met-Lys-bradykinin.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Met-Lys-bradykinin that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assays

Calcium mobilization assays are a primary functional screen to assess the activation of Gq-coupled receptors.

Principle: These assays use fluorescent calcium indicators (e.g., Fura-2, Fluo-4) that exhibit a change in fluorescence intensity upon binding to Ca2+. This allows for the real-time measurement of changes in intracellular calcium concentration following receptor activation.

Step-by-Step Protocol:

-

Cell Preparation:

-

Plate cells expressing the B1 or B2 receptor in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dark at 37°C for 30-60 minutes.

-

Wash the cells to remove excess dye.

-

-

Assay Performance:

-

Place the cell plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Inject varying concentrations of Met-Lys-bradykinin into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

For each concentration of Met-Lys-bradykinin, determine the peak fluorescence response over baseline.

-

Plot the peak response as a function of the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

-

ERK1/2 Phosphorylation Assays

Assessing the phosphorylation of ERK1/2 provides a measure of the activation of the MAPK signaling pathway.